molecular formula C17H16N2O4 B14589570 4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate CAS No. 61126-49-6

4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate

Cat. No.: B14589570
CAS No.: 61126-49-6
M. Wt: 312.32 g/mol
InChI Key: HWCOZEOLAXEVLR-UHFFFAOYSA-N
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Description

4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate is a chemical compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to a propene chain, which is further connected to a phenyl ring The compound also contains a carbamate group, which is a functional group derived from carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate can be achieved through several synthetic routes. One common method involves the Henry reaction, where benzaldehyde reacts with nitroethane in the presence of a base to form 1-phenyl-2-nitropropene . This intermediate can then be further reacted with 4-methylphenyl isocyanate to form the desired carbamate compound. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the synthesis. Purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: Products include nitroso derivatives and hydroxylamines.

    Substitution: Various substituted phenyl derivatives are formed depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate is unique due to the presence of both the nitro and carbamate groups, which confer distinct chemical and biological properties

Properties

CAS No.

61126-49-6

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

[4-(2-nitroprop-1-enyl)phenyl] N-(4-methylphenyl)carbamate

InChI

InChI=1S/C17H16N2O4/c1-12-3-7-15(8-4-12)18-17(20)23-16-9-5-14(6-10-16)11-13(2)19(21)22/h3-11H,1-2H3,(H,18,20)

InChI Key

HWCOZEOLAXEVLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)C=C(C)[N+](=O)[O-]

Origin of Product

United States

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